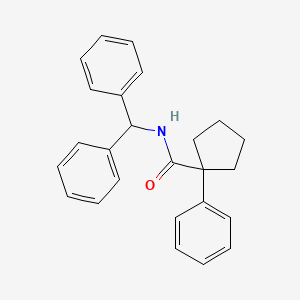![molecular formula C15H17ClN4 B2720883 2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine CAS No. 1808549-95-2](/img/structure/B2720883.png)
2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine is not fully understood, but it is believed to involve modulation of neurotransmitter systems and ion channels. This compound has been shown to interact with dopamine, serotonin, and norepinephrine receptors, as well as voltage-gated ion channels.
Biochemical and Physiological Effects
2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine and serotonin levels in the brain, as well as to increase the activity of certain ion channels. It has also been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine in lab experiments is its potential for use in the study of neurological disorders. This compound has been shown to have effects on neurotransmitter systems that are relevant to these disorders. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine. One area of interest is the development of more specific and selective compounds that target particular neurotransmitter systems or ion channels. Another area of interest is the investigation of the compound's potential use in the treatment of specific neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on different systems in the body.
Synthesemethoden
The synthesis of 2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine involves the reaction of 2-chloropyrazine with 4-phenylpiperazine in the presence of a suitable reagent. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product can be purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, including effects on neurotransmitter systems and ion channels. It has been investigated for its potential use in the treatment of neurological disorders such as schizophrenia and depression.
Eigenschaften
IUPAC Name |
2-chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c16-15-11-17-13(10-18-15)12-19-6-8-20(9-7-19)14-4-2-1-3-5-14/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLNJGVGBCCISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(C=N2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B2720800.png)
![(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2720804.png)
![2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2720805.png)



![1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2720809.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2720811.png)

![2-(7-allyl-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2720816.png)

![1,1,1-Trifluoro-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B2720818.png)
![Triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2720820.png)
![N-(2-(dimethylamino)ethyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2720822.png)